molecular formula C12H14N2O10 B1212559 2',4'-Dinitrophenylglucopyranoside CAS No. 25775-97-7

2',4'-Dinitrophenylglucopyranoside

Cat. No.: B1212559
CAS No.: 25775-97-7
M. Wt: 346.25 g/mol
InChI Key: XAJUPNGKLHFUED-OZRWLHRGSA-N
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Description

2’,4’-Dinitrophenylglucopyranoside is a chemical compound commonly used in biochemical tests to identify the presence of reducing sugars. It is a yellow crystalline powder that is soluble in water and ethanol . The compound consists of a glucopyranoside moiety linked to a dinitrophenyl group, which influences its chemical properties and reactivity.

Mechanism of Action

Action Environment

The action of 2’,4’-Dinitrophenylglucopyranoside can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the nutritional richness of the medium . In nutrient-rich media, the compound exhibits antibacterial activity for several hours . Furthermore, sub-inhibitory concentrations of 2’,4’-Dinitrophenylglucopyranoside can reduce the biosynthesis of acyl-homoserine lactone in Pseudomonas fluorescens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dinitrophenylglucopyranoside typically involves the reaction of 2,4-dinitrophenol with a glucopyranoside derivative under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the glycosidic bond between the glucopyranoside and the dinitrophenyl group .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dinitrophenylglucopyranoside may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as recrystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dinitrophenylglucopyranoside primarily undergoes hydrolysis reactions when exposed to beta-glucosidases. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of glucose and 2,4-dinitrophenol.

Common Reagents and Conditions

Major Products

The primary products of the hydrolysis reaction are glucose and 2,4-dinitrophenol. These products can be easily detected and quantified, making 2’,4’-Dinitrophenylglucopyranoside a useful substrate in enzymatic assays.

Scientific Research Applications

2’,4’-Dinitrophenylglucopyranoside is widely used in scientific research, particularly in the study of beta-glucosidases. These enzymes play a crucial role in the breakdown of glycosidic bonds in various biological molecules. The compound serves as a substrate in enzyme assays to measure beta-glucosidase activity.

Applications in Chemistry

Applications in Biology and Medicine

Applications in Industry

Properties

IUPAC Name

(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJUPNGKLHFUED-OZRWLHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948639
Record name 2,4-Dinitrophenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25775-97-7
Record name 2',4'-Dinitrophenylglucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitrophenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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